2-(2,2-Difluoroethoxy)-3-methylpyrazine

Description

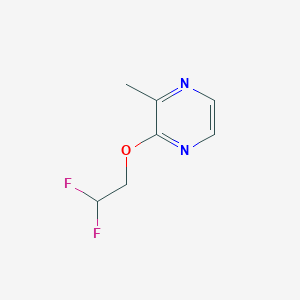

2-(2,2-Difluoroethoxy)-3-methylpyrazine is a fluorinated pyrazine derivative characterized by a difluoroethoxy substituent at the 2-position and a methyl group at the 3-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and flavorants due to their aromaticity and ability to modulate electronic properties through substitution .

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-5-7(11-3-2-10-5)12-4-6(8)9/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHZVZQHUQWRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-3-methylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-3-methylpyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the difluoroethoxy group to a hydroxyl group.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions include pyrazine N-oxides, hydroxyl-substituted pyrazines, and various substituted pyrazine derivatives .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3-methylpyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-3-methylpyrazine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethoxy-3-methylpyrazine

- Substituents : Ethoxy (C₂H₅O) at position 2, methyl at position 3.

- Key Differences : The absence of fluorine reduces electron-withdrawing effects, resulting in lower polarity and metabolic stability compared to the difluoroethoxy analog. Ethoxy groups are more prone to oxidative degradation in vivo .

- Applications : Commonly used in flavor and fragrance industries due to its nutty, roasted aroma .

2-Methoxy-3-isobutylpyrazine

- Substituents : Methoxy (CH₃O) at position 2, isobutyl (C₄H₉) at position 3.

- Key Differences : The isobutyl group increases hydrophobicity, while the methoxy group provides moderate electron-withdrawing effects. The lack of fluorine reduces steric hindrance and electronic modulation compared to 2-(2,2-difluoroethoxy)-3-methylpyrazine .

- Applications : Found in food additives for its green, vegetable-like odor .

2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine

- Substituents : Chlorine at position 2, trifluoromethoxybenzyloxy at position 4.

- Key Differences : The trifluoromethoxy group enhances lipophilicity and resistance to enzymatic cleavage compared to difluoroethoxy. The chlorine atom introduces reactivity for further functionalization .

4,5-Dichloro-2-(β-trifluoroethyl)-3(2H)-pyridazinone

- Substituents : Trifluoroethyl (CF₃CH₂) at position 2, chlorine at positions 4 and 5.

- Key Differences: The pyridazinone core differs electronically from pyrazine, and the trifluoroethyl group exhibits stronger electron-withdrawing effects than difluoroethoxy. However, β-trifluoroethyl groups are susceptible to base-induced elimination, limiting synthetic utility .

Data Table: Comparative Analysis of Pyrazine Derivatives

*Estimated based on analogous compounds.

Research Findings and Reactivity Insights

- Synthetic Challenges: Introducing difluoroethoxy groups requires careful control of reaction conditions to avoid side reactions, as seen in β-trifluoroethyl-substituted pyridazinones, where bases induce elimination .

- Stability : The difluoroethoxy group enhances resistance to hydrolysis compared to ethoxy or methoxy groups, as fluorine’s electronegativity stabilizes the ether bond .

- Biological Activity: Fluorinated pyrazines often exhibit improved bioavailability and target binding affinity.

Biological Activity

2-(2,2-Difluoroethoxy)-3-methylpyrazine is an organic compound characterized by a pyrazine ring substituted with a 2,2-difluoroethoxy group and a methyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular structure of this compound contributes to its unique biological activity. The difluoroethoxy group enhances the compound's lipophilicity, which may facilitate its interaction with lipid membranes and proteins, modulating enzymatic activity and cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. The Minimum Inhibitory Concentrations (MICs) for selected microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 250 |

| Candida albicans | 31.25 |

| Pseudomonas aeruginosa | 125 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

The compound's activity was compared with standard antibiotics, revealing comparable or superior efficacy against certain strains .

Antioxidant Activity

In addition to its antimicrobial effects, the compound has demonstrated antioxidant properties. Studies have indicated that it can scavenge free radicals effectively, contributing to its potential use in therapeutic applications aimed at oxidative stress-related conditions .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The difluoroethoxy group is believed to enhance binding affinity and selectivity for biological receptors and enzymes. This interaction may lead to modulation of cellular pathways involved in inflammation and infection responses .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that this compound exhibited remarkable activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Antioxidant Potential

Another investigation focused on the antioxidant capabilities of the compound. Utilizing various assays such as DPPH radical scavenging and ABTS assays, researchers found that this compound showed significant antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.